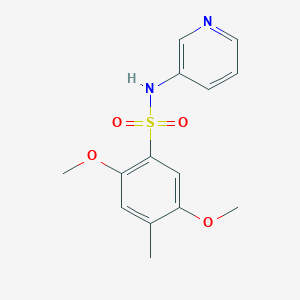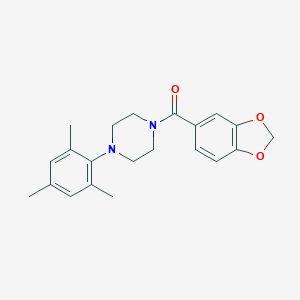
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a sulfonamide derivative that has been synthesized using specific methods and has shown promising results in various experiments.
Wirkmechanismus
The mechanism of action of 2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide involves the inhibition of specific enzymes and proteins, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in cancer and inflammation. This compound also inhibits bacterial growth by disrupting the bacterial cell wall synthesis.
Biochemical and Physiological Effects:
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. This compound has anti-inflammatory properties, which can reduce the production of inflammatory cytokines and prostaglandins. It also has anti-tumor properties, which can inhibit the growth and proliferation of cancer cells. Additionally, this compound has antibacterial properties, which can inhibit the growth of specific bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit specific enzymes and proteins. This allows researchers to study the specific mechanisms involved in various diseases. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy of the results.
Zukünftige Richtungen
There are several future directions for the use of 2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide in scientific research. One potential direction is the development of new therapeutic agents based on this compound for the treatment of cancer, inflammation, and bacterial infections. Another direction is the study of the specific mechanisms involved in the inhibition of enzymes and proteins by this compound. Additionally, this compound can be used as a tool in the development of new drugs and therapies for various diseases.
Conclusion:
In conclusion, 2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has shown promising results in various scientific research applications. This compound has the potential to be used as a therapeutic agent for the treatment of cancer, inflammation, and bacterial infections. Further research is needed to fully understand the mechanisms involved in the inhibition of enzymes and proteins by this compound and to develop new drugs and therapies based on its properties.
Synthesemethoden
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide can be synthesized using a specific method that involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with oxolane-2-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has been used in various scientific research applications, including studies on cancer, inflammation, and bacterial infections. This compound has shown potential as a therapeutic agent due to its ability to inhibit specific enzymes and proteins involved in these diseases.
Eigenschaften
IUPAC Name |
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-3-19-12-7-8-14(20-4-2)15(10-12)22(17,18)16-11-13-6-5-9-21-13/h7-8,10,13,16H,3-6,9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFJHTBIZOPEHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

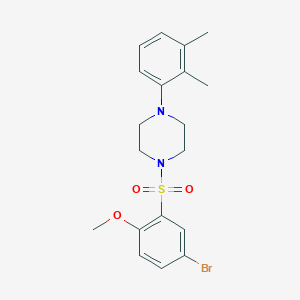
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B350416.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B350418.png)
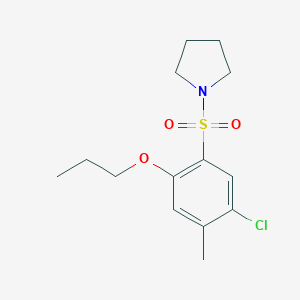
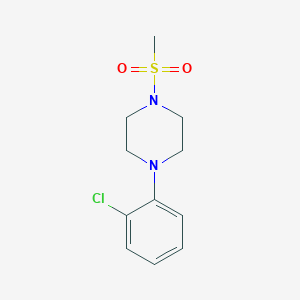
![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B350433.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B350435.png)
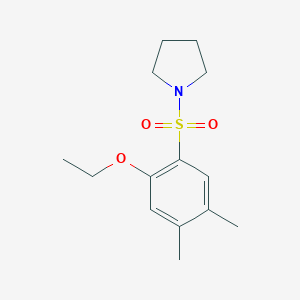
![{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyphenyl)amine](/img/structure/B350440.png)

